molecular formula C23H23ClN2O4S B3655319 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE

Cat. No.: B3655319
M. Wt: 459.0 g/mol
InChI Key: CJKTWKLJABGQJB-UHFFFAOYSA-N
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Description

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a methoxybenzenesulfonamido group, and a methylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 4-chlorophenylamine with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-methylbenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Hydroxylated or alkoxylated derivatives

Scientific Research Applications

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. Additionally, the compound’s aromatic groups can facilitate interactions with cellular membranes, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the sulfonamide and methoxybenzenesulfonamido groups.

    N-(4-Methoxyphenyl)acetamide: Contains the methoxyphenyl group but does not have the chlorophenyl and sulfonamide groups.

    2-(4-Chlorophenyl)acetamide: Similar structure but lacks the methoxybenzenesulfonamido and methylphenylmethyl groups.

Uniqueness

2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of chlorophenyl, methoxybenzenesulfonamido, and methylphenylmethyl groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O4S/c1-17-5-3-4-6-18(17)15-25-23(27)16-26(20-9-7-19(24)8-10-20)31(28,29)22-13-11-21(30-2)12-14-22/h3-14H,15-16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJKTWKLJABGQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE
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2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]-N-[(2-METHYLPHENYL)METHYL]ACETAMIDE

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